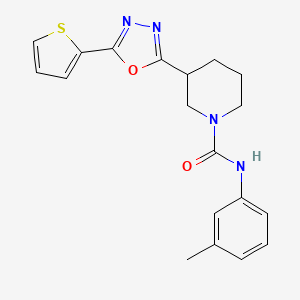

3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-13-5-2-7-15(11-13)20-19(24)23-9-3-6-14(12-23)17-21-22-18(25-17)16-8-4-10-26-16/h2,4-5,7-8,10-11,14H,3,6,9,12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFQHUWWBPLERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Final Coupling: The final step involves coupling the oxadiazole-thiophene intermediate with the piperidine derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

Substitution: The compound can undergo various substitution reactions, especially at the piperidine ring and the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide has several applications in scientific research:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Research Findings and Implications

- Anticancer Potential: Oxadiazole-piperidine carboxamides (e.g., ) inhibit PARP in breast cancer cells (MCF-7, MDA-MB-231), with methoxybenzyl substituents enhancing caspase-3 activation. The main compound’s thiophene may similarly modulate apoptosis pathways.

- Antimicrobial Activity : Fluorophenyl-oxadiazole analogs (e.g., ) exhibit high binding affinity to Mycobacterium tuberculosis targets, suggesting the main compound’s thiophene could be optimized for broader antimicrobial applications.

- Synthetic Accessibility : Thiadiazole derivatives (e.g., ) are synthesized via one-pot methods, whereas oxadiazole-piperidine compounds may require multi-step routes, impacting scalability.

Biological Activity

The compound 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide is a complex organic molecule characterized by the presence of multiple heterocyclic structures, including thiophene and oxadiazole moieties. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Structure and Properties

The molecular formula of the compound is , which indicates a diverse range of functional groups that contribute to its biological properties. The oxadiazole ring is known for its role in enhancing the pharmacological profile of compounds due to its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that derivatives of oxadiazole compounds exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds containing the oxadiazole ring have shown promising results against various bacterial and fungal strains. For instance, studies have demonstrated that 1,3,4-oxadiazole derivatives possess antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low micromolar range .

- Anticancer Activity : The incorporation of oxadiazole derivatives into drug design has been linked to enhanced anticancer effects. Recent studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The mechanism often involves upregulation of pro-apoptotic factors like p53 and activation of caspase pathways .

Anticancer Studies

A series of 1,3,4-oxadiazole derivatives were tested for their cytotoxic effects against various cancer cell lines. Notably, compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 10.38 | Apoptosis induction via p53 pathway |

| 6a | U-937 | 12.50 | Caspase activation leading to cell death |

These findings suggest that the compound may be a candidate for further development as an anticancer agent .

Antimicrobial Studies

In antimicrobial evaluations, derivatives similar to this compound exhibited potent activity against gram-positive and gram-negative bacteria:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.25 |

| 8b | Escherichia coli | 0.22 |

These results indicate the potential of such compounds in treating infections caused by resistant bacterial strains .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. For instance, docking against cyclin-dependent kinase 2 (CDK2) revealed strong interactions with a binding score of -10.654 kcal/mol, indicating high potential as an anti-proliferative agent .

Q & A

Q. Critical Parameters :

- Temperature : Optimal reflux temperatures (e.g., 90–110°C for cyclization) .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

- Catalysts : Sodium hydride or triethylamine for deprotonation .

- Purity Control : Use HPLC to monitor intermediates (>95% purity recommended) .

Advanced: How can structural ambiguities in the oxadiazole-thiophene linkage be resolved during characterization?

Q. Methodological Answer :

- 2D NMR Spectroscopy :

- X-ray Crystallography : Resolves bond angles and confirms regiochemistry of the oxadiazole-thiophene bond .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈N₄O₂S) and detects isotopic patterns .

Basic: Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assigns protons (e.g., aromatic thiophene signals at δ 6.8–7.2 ppm) and carbons (e.g., oxadiazole C=N at ~160 ppm) .

- HPLC : Quantifies purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .

- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Advanced: How can researchers optimize synthesis yield when introducing electron-withdrawing groups on the m-tolyl moiety?

Q. Methodological Answer :

- Protecting Groups : Use Boc or Fmoc to prevent undesired side reactions during coupling .

- Catalyst Screening : Transition metals (Pd/Cu) enhance cross-coupling efficiency for electron-deficient aryl groups .

- Solvent Optimization : Dichloromethane (DCM) or THF may improve solubility of electron-poor intermediates .

- Reaction Monitoring : TLC or LC-MS to track intermediate stability and adjust reaction times .

Basic: What biological activities are predicted for this compound based on structural analogs?

Q. Methodological Answer :

- Anticancer Activity : Oxadiazole and thiophene moieties inhibit kinases (e.g., EGFR) via π-π stacking and H-bonding .

- Antimicrobial Effects : Thiophene derivatives disrupt bacterial membrane integrity .

- Neuroprotective Potential : Piperidine-carboxamides modulate GABA receptors in preclinical models .

Advanced: How to design in vitro assays to evaluate this compound’s kinase inhibition potential?

Q. Methodological Answer :

Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, BRAF) .

Assay Conditions :

- Substrate : Use ATP-conjugated fluorescent probes (e.g., ADP-Glo™).

- Inhibition Buffer : 10 mM MgCl₂, pH 7.4, 1 mM DTT .

Controls : Include staurosporine (positive) and DMSO (vehicle).

Data Normalization : Express IC₅₀ values relative to baseline kinase activity .

Advanced: How to address contradictions in reported IC₅₀ values across studies?

Q. Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC; impurities >2% can skew results .

- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs) .

- Solvent Consistency : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity .

- Statistical Validation : Report mean ± SEM from triplicate experiments .

Basic: What are the stability considerations for storing this compound?

Q. Methodological Answer :

- Storage Conditions :

- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles .

Advanced: How to computationally model the binding affinity of this compound with a target protein?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina to simulate binding poses in the ATP-binding site .

Molecular Dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability .

Binding Energy Calculation : Compute ΔG using MM-PBSA/GBSA methods .

Validation : Compare predicted vs. experimental IC₅₀ values for correlation .

Basic: What are the recommended solvents for in vitro biological testing?

Q. Methodological Answer :

- Stock Solution : Anhydrous DMSO (Hybri-Max™ grade) to ensure solubility and stability .

- Working Dilution : Phosphate-buffered saline (PBS) or cell culture media (e.g., DMEM) with 0.1% BSA to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.